6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H25ClFN5O2 and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
RET Inhibitor
Pralsetinib is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM . It is effective against some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .
Treatment of RET-Driven Cancers
Pralsetinib has shown effectiveness in inhibiting the growth of cancer cell lines driven by various RET mutations and fusions . It is more effective in inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors .
In Vivo Efficacy
In vivo, Pralsetinib effectively inhibits xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 . Pralsetinib has good tolerability in in vivo experiments .
Kinase Selectivity
In a kinase library containing 371 kinases, Pralsetinib’s selectivity for RET is at least 100 times higher than 96% of the kinases .
Physical and Chemical Properties
Pralsetinib has a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and is stored at 4°C . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM) but insoluble in water (< 0.1 mg/mL) .
Safety Data
Pralsetinib has been assigned the GHS07 hazard symbol and comes with a warning. The hazard descriptions include H302, H315, H319, and H335 .
属性
IUPAC Name |
6-[3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O2/c1-25-20(29)7-6-19(24-25)28-8-2-3-15(14-28)21(30)27-11-9-26(10-12-27)16-4-5-18(23)17(22)13-16/h4-7,13,15H,2-3,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIVRDQFAKMOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。